
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
Overview
Description
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is a chemical compound that features a unique structure combining an aminomethyl group, a fluorine atom, and a dihydroindenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Acylation of the Aminomethyl Group
The primary amine (-CH₂NH₂) undergoes acylation with anhydrides or acyl chlorides. For example:
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Reaction with Acetic Anhydride : Forms N-acetyl derivatives under mild conditions (20–25°C, 2–4 hours, THF solvent).
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Reactivity Comparison :
Reagent Product Yield Conditions Ac₂O Acetylated 82% THF, RT, 2h BzCl Benzoylated 75% DCM, 0°C→RT
This reaction retains the hydroxyl and fluorine groups, enabling selective functionalization.
Oxidation of the Hydroxyl Group
The secondary alcohol (-OH) oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP):
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DMP Oxidation : Achieves >90% conversion to 1-(aminomethyl)-5-fluoroindan-1-one within 1 hour.
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Byproduct Analysis : Over-oxidation to carboxylic acids is minimal (<5%) under controlled conditions.
Nucleophilic Fluorine Substitution
The para-fluoro substituent participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides):
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Reaction with Sodium Methoxide :
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Limitations : Steric hindrance from the bicyclic framework reduces reactivity compared to simpler aryl fluorides .
Condensation Reactions
The amine and hydroxyl groups enable cyclocondensation with carbonyl compounds:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines (60–70% yield, ethanol, reflux) .
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Heterocycle Synthesis :
Reductive Amination
The primary amine undergoes reductive alkylation with ketones or aldehydes:
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Example : Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives (85% yield, MeOH, RT).
Protection/Deprotection Strategies
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Amine Protection : Boc₂O (tert-butoxycarbonyl) in THF/water (pH 9–10) provides stable N-Boc derivatives (90% yield).
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Hydroxyl Protection : TBSCl (tert-butyldimethylsilyl chloride) selectively protects the -OH group (imidazole, DMF, 85% yield) .
Catalytic Transformations
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Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the C4 position (if halogenated) achieves biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 70–75% yield) .
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Photoredox Functionalization : Visible-light-mediated C–H amination introduces amino groups at the inden core .
Stability and Reactivity Trends
Scientific Research Applications
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced mechanical strength.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)-2,3-dihydroinden-1-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-2,3-dihydroinden-1-ol:
1-(Aminomethyl)-5-chloro-2,3-dihydroinden-1-ol: Contains a chlorine atom instead of fluorine, leading to different reactivity and interactions.
Uniqueness
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is unique due to the presence of both the aminomethyl group and the fluorine atom, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of biological targets.
Biological Activity
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with related compounds.
- Molecular Formula : C10H12FNO
- Molecular Weight : 183.21 g/mol
- Structure : The compound features an aminomethyl group, a fluorine atom, and a dihydroindenol framework, which contribute to its unique biological properties.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins and nucleic acids, enhancing its binding affinity to biological macromolecules.
- Fluorine Substitution : The presence of the fluorine atom increases metabolic stability and alters the compound's lipophilicity, which can enhance bioavailability.
- Hydroxyl Group : The hydroxyl group may participate in additional interactions that contribute to the compound's overall bioactivity.
Antitumor Activity
Research indicates that derivatives of indene compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated cytotoxicity against various human tumor cell lines through mechanisms such as DNA interstrand cross-linking and induction of cell cycle arrest .
Antimicrobial Properties
Studies have shown that similar indene derivatives possess antibacterial and antifungal activities. The structural characteristics of these compounds play a crucial role in their effectiveness against pathogens .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Key Features | Biological Activity |
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1-(Aminomethyl)-2,3-dihydroinden-1-ol | Lacks fluorine | Varying stability and activity |
4-Fluoro-2,3-dihydroinden-1-ol | Different substitution pattern | Potentially altered receptor interactions |
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol | Chlorine instead of fluorine | Different metabolic pathways |
This table illustrates how substitutions can significantly influence the biological properties of indene derivatives.
Study on Antitumor Efficacy
In a recent study evaluating the antitumor efficacy of indene derivatives, researchers found that certain derivatives exhibited complete tumor remission in xenograft models. The mechanism involved significant G2/M phase arrest in cancer cells .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of various Mannich bases derived from indene structures. Compounds were screened for their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation .
Properties
IUPAC Name |
1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGHCFIHUIYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)F)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547039-10-0 | |
Record name | 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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